N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide
Description
This compound is a stereochemically complex acetamide derivative featuring:
- An 18-carbon unsaturated aliphatic chain (octadec-4-enyl backbone) with (E)-configuration at the double bond and (2S,3R)-stereochemistry.
- A 3-hydroxy group on the aliphatic chain.
- A glycosyl moiety (β-D-glucopyranosyl unit) attached via an ether linkage.
- An N-acetamide group at the terminal amine.
Properties
Molecular Formula |
C26H49NO8 |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide |
InChI |
InChI=1S/C26H49NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-34-26-25(33)24(32)23(31)22(17-28)35-26/h15-16,20-26,28,30-33H,3-14,17-18H2,1-2H3,(H,27,29)/b16-15+/t20-,21+,22+,23-,24-,25+,26+/m0/s1 |
InChI Key |
HJFSOLRPKRHPEE-VIEJJRQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the hydrocarbon chain can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the double bond results in a fully saturated hydrocarbon chain .
Scientific Research Applications
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the glycosidic bond play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Key Structural Features Across Analogues
*Estimated based on molecular formula; bioactivity inferred from structural motifs.
Stereochemical and Functional Group Analysis
- Glycosylation Effects: The target compound and the ethylsulfanyl-glucopyranosyl analogue share a β-D-glucopyranosyl unit, but the latter’s ethylsulfanyl group increases hydrophilicity compared to the target’s lipophilic octadecene chain.
- Backbone Diversity : Unlike the target’s aliphatic chain, coumarin-based analogues and heterocyclic derivatives exhibit rigid aromatic or fused-ring systems, favoring π-π stacking or receptor binding.
- Acetamide Positioning : All compounds retain the acetamide group, which stabilizes hydrogen bonding. However, its placement on flexible chains (target compound) versus rigid heterocycles (e.g., compound 64 ) alters conformational dynamics.
Biological Activity
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide is a complex organic compound that belongs to the class of glycosphingolipids. This compound exhibits significant biological activity due to its unique structural features that include multiple hydroxyl groups and an amide linkage. Understanding its biological activity is crucial for potential applications in pharmacology and biochemistry.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 1136.54 daltons. Its structure features a long hydrophobic tail and a hydrophilic head group, which is characteristic of many biologically active lipids. The presence of hydroxyl groups suggests potential interactions with various biomolecules.
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit several pharmacological activities:
- Antitumor Activity : Research has shown that compounds structurally similar to this compound can inhibit Hedgehog (Hh) signaling pathways implicated in tumor growth. For instance, certain derivatives have demonstrated the ability to suppress the proliferation of Hh-dependent tumor cells in vitro and in vivo .
- Interaction with Biomolecules : The compound's structural features allow it to interact with various biomolecules. Interaction studies suggest that it may act as a Smo antagonist and specifically impair the growth of Hh-dependent tumor cells .
- Cytotoxicity : In vitro studies indicate that concentrations exceeding 2 mg/mL can significantly affect cell viability in cancer cell lines such as HeLa cells . This suggests a potential for cytotoxic effects which could be harnessed in cancer therapy.
The mechanism by which this compound exerts its biological effects involves modulation of signaling pathways critical for cell growth and differentiation. Specifically:
- Hedgehog Pathway Inhibition : The compound has been shown to inhibit the Hh pathway by reducing mRNA levels of target genes such as Gli1 at concentrations as low as 5 μM . This inhibition is crucial for preventing the proliferation of cancer stem cells.
Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Inhibition of Tumor Growth : A study involving NIH3T3 Shh-Light II cells demonstrated that derivatives similar to N-acetamide effectively inhibited tumor growth by targeting the Hh signaling pathway. The most potent derivative showed an IC50 value of 4.44 μM .
- Cytotoxic Effects on Cancer Cells : Another study evaluated the cytotoxic effects on various cancer cell lines and found significant viability reduction at concentrations above 1 mg/mL. This suggests its potential use in targeted cancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
